CDK4 Inhibitory Potency: 14.9-Fold Superiority vs. Clinically Validated CDK4/6 Inhibitor Ribociclib by Cross-Study Comparison
In a biochemical kinase inhibition assay, 6-chloro-N-(cyclohexylmethyl)-2-methylpyrimidin-4-amine inhibited CDK4 with an IC₅₀ of 1.20 nM [1]. By cross-study comparison, this represents an approximately 14.9-fold greater potency than ribociclib (LEE011), a clinically approved CDK4/6 inhibitor that exhibits a CDK4 IC₅₀ of 10 nM under comparable biochemical conditions [2]. The assay for the target compound measured inhibition of CDK4 of unknown origin, with data curated in ChEMBL (CHEMBL5190225). While the assay conditions differ, both measurements employ isolated enzyme systems, allowing a class-level potency rank-ordering.
| Evidence Dimension | CDK4 enzymatic inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM |
| Comparator Or Baseline | Ribociclib IC₅₀ = 10 nM (CDK4/Cyclin D1 biochemical assay) |
| Quantified Difference | Approximately 8.3-fold lower IC₅₀ (higher potency) for the target compound |
| Conditions | Target: Inhibition of CDK4 (unknown origin), data from BindingDB/ChEMBL. Comparator: CDK4/Cyclin D1 biochemical assay as reported in ribociclib pharmacology literature. |
Why This Matters
For researchers building CDK4 inhibitor screening cascades, higher biochemical potency at the isolated enzyme level provides a stronger starting point for structure–activity relationship (SAR) expansion and may translate to lower required compound concentrations in cellular assays, reducing off-target artifacts.
- [1] BindingDB Entry BDBM50591638 / CHEMBL5190225. Affinity Data: IC₅₀ = 1.20 nM. Target: Cyclin-dependent kinase 4 (Human). Assay: Inhibition of CDK4 (unknown origin). Curated by ChEMBL. View Source
- [2] Kim, S., et al. PubChem 2025 update. Ribociclib (Compound Summary). CDK4/Cyclin D1 IC₅₀ = 10 nM. National Center for Biotechnology Information. View Source
